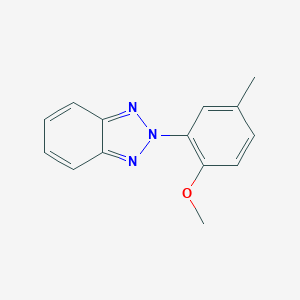
3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a diethyl ester group, a dimethylphenyl group, and an ethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
科学研究应用
3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may interact with ion channels, enzymes, or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Felodipine: Another calcium channel blocker with structural similarities.
Uniqueness
3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Its distinct structure may confer unique properties that differentiate it from other dihydropyridine derivatives.
属性
分子式 |
C27H31NO5 |
|---|---|
分子量 |
449.5g/mol |
IUPAC 名称 |
diethyl 1-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H31NO5/c1-6-31-21-13-11-20(12-14-21)25-22(26(29)32-7-2)16-28(17-23(25)27(30)33-8-3)24-15-18(4)9-10-19(24)5/h9-17,25H,6-8H2,1-5H3 |
InChI 键 |
OMCLPIOIYXWROB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C3=C(C=CC(=C3)C)C)C(=O)OCC |
规范 SMILES |
CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C3=C(C=CC(=C3)C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B394993.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B394995.png)
![2-[(1-Mesityl-1H-tetraazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B394997.png)
![4-{5-[(4-Propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B394998.png)
![3,5-DIIODO-4-[(2-METHYLALLYL)OXY]BENZALDEHYDE](/img/structure/B395001.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B395003.png)
![4-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B395004.png)


![Methyl 2-[({[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B395011.png)
![2-[5-(2-Chlorophenyl)-2H-tetraazol-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B395013.png)
![2-[[Amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxyacetamide](/img/structure/B395014.png)

